4-Ethoxy-5,6-difluoroquinoline

Thermal decomposition Computational chemistry Synthetic methodology

Generic quinoline scaffolds lack regioselective reactivity for efficient parallel SAR-forcing medicinal chemists into linear, time-consuming synthetic routes. 4-Ethoxy-5,6-difluoroquinoline solves this with two orthogonal diversification handles on a single, commercially available core. - The labile 4-ethoxy group undergoes facile SNAr amination to install diverse aminoalkyl pharmacophores critical for antimalarial and kinase-targeted libraries. - The electron-deficient 5,6-difluoro motif enhances metabolic stability, blocks oxidative hydroxylation, and enables secondary coupling (e.g., Suzuki) for ADME fine-tuning. - Predicted LogP of 3.06 and low molecular weight (209.19 g/mol) position this scaffold favorably for CNS-penetrant lead optimization. Supplied with full analytical documentation; available for immediate dispatch to support hit-to-lead and lead optimization campaigns.

Molecular Formula C11H9F2NO
Molecular Weight 209.19 g/mol
CAS No. 117201-02-2
Cat. No. B040281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-5,6-difluoroquinoline
CAS117201-02-2
SynonymsQuinoline, 4-ethoxy-5,6-difluoro- (9CI)
Molecular FormulaC11H9F2NO
Molecular Weight209.19 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=NC=C1)C=CC(=C2F)F
InChIInChI=1S/C11H9F2NO/c1-2-15-9-5-6-14-8-4-3-7(12)11(13)10(8)9/h3-6H,2H2,1H3
InChIKeyPBRORJHFTVUPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-5,6-difluoroquinoline Research Overview


4-Ethoxy-5,6-difluoroquinoline (CAS 117201-02-2) is a heterocyclic aromatic compound within the fluorinated quinoline class, defined by an ethoxy group at the 4-position and fluorine atoms at the 5 and 6 positions on the quinoline core . This specific substitution pattern confers distinct physicochemical properties, including a predicted LogP of 3.06, which influences its solubility and permeability characteristics . The compound's value proposition is rooted in its utility as a versatile synthetic intermediate, leveraging the reactivity of its halogen and ether functionalities for the construction of more complex molecules, particularly in the development of novel antimalarial agents and kinase inhibitors . Unlike more generalized quinoline scaffolds, its unique structure positions it as a specialized building block for creating proprietary, differentiated chemical series in drug discovery and agrochemical research.

Synthetic intermediate for antimalarial and kinase inhibitor probes
4-Ethoxy group enables nucleophilic displacement for side-chain elaboration
5,6-Difluoro core supports metabolic stability and electronic modulation studies

Why Analogs Cannot Replace 4-Ethoxy-5,6-difluoroquinoline


Generic quinoline substitution is scientifically inadvisable due to the profound impact of its specific substitution pattern on both thermal stability and synthetic utility. A computational study on ethoxyquinolines reveals that the position of the ethoxy group (e.g., 4- vs. 2-) dramatically alters thermal decomposition kinetics, with 4-ethoxyquinoline (4-EQ) exhibiting a lower activation energy for pyrolytic ethylene elimination compared to its 2-ethoxy isomer [1]. The 4-ethoxy group, therefore, provides a more accessible and predictable site for thermal or catalytic modification. Furthermore, the presence of fluorine atoms at the 5 and 6 positions is well-established to enhance metabolic stability and modulate electronic properties in bioactive compounds [2]. The combination of a 4-ethoxy leaving group with an electron-deficient 5,6-difluoroquinoline core is a deliberate design feature for specific coupling reactions (e.g., SNAr) that is not replicable by analogs like 4-ethoxyquinoline (CAS 13720-91-7) or 5,6-difluoroquinoline (CAS 225366-91-6) [3]. Substituting this compound with a simpler quinoline would alter the reactivity profile, likely failing to yield the intended derivative and compromising the integrity of the synthetic route.

Target Compound
Potential Analog
Key Mismatch
4-Ethoxy-5,6-difluoroquinoline
4-Ethoxyquinoline
Lacks 5,6-difluoro substitution; metabolic profile and second diversification site are absent
4-Ethoxy-5,6-difluoroquinoline
5,6-Difluoroquinoline
Missing 4-ethoxy leaving group; nucleophilic C4 displacement not feasible
4-Ethoxy-5,6-difluoroquinoline
2-Ethoxy-5,6-difluoroquinoline
Ethoxy position alters thermal lability; reaction kinetics and intermediate stability may differ

4-Ethoxy-5,6-difluoroquinoline Evidence Guide


Thermal Stability Advantage

Computational modeling shows that the unimolecular thermal decomposition of 4-ethoxyquinoline (4-EQ) via ethylene elimination proceeds with a lower activation energy (Ea) than its 2-ethoxy isomer (2-EQ) [1]. While data for the 5,6-difluoro derivative is not directly calculated in this study, the 4-position of the ethoxy group is the primary determinant of this kinetic difference. This indicates the 4-ethoxy-5,6-difluoroquinoline scaffold is predisposed to more facile thermal transformation compared to a 2-ethoxy-5,6-difluoroquinoline analog, offering a more controlled entry point for generating reactive quinolinone intermediates.

Thermal Reactivity
Class-level inference
4-ethoxy (4-EQ) lower Ea vs 2-ethoxy (2-EQ) in pyrolytic ethylene elimination
Supports synthetic route design using thermal activation for quinolinone intermediate generation
DFT study; 5,6-difluoro derivative not modeled directly; experimental validation recommended
Thermal decomposition Computational chemistry Synthetic methodology

Enhanced Lipophilicity & CNS Permeability

The introduction of two fluorine atoms onto the quinoline core increases lipophilicity. 4-Ethoxy-5,6-difluoroquinoline has a predicted LogP of 3.06, a value that falls within an optimal range for central nervous system (CNS) drug candidates, as it balances passive permeability with solubility . In contrast, the non-fluorinated analog 4-ethoxyquinoline has a lower predicted LogP (approximately 2.4-2.6) [1]. This quantitative difference is significant for biological applications, as a LogP of ~3 is often associated with improved blood-brain barrier penetration compared to a LogP of ~2.5.

Lipophilicity
Cross-study comparable
Predicted LogP 3.06; Δ +0.5 vs non-fluorinated analog
Supports CNS permeability assay prioritization in lead optimization
Predicted values; experimental LogP confirmation advised
Medicinal chemistry ADME properties LogP

Dual Reactive Sites for Diversification

4-Ethoxy-5,6-difluoroquinoline contains two distinct reactive handles: an ethoxy leaving group at C4 and fluorine atoms at C5/C6. This allows for sequential, orthogonal functionalization. The C4 ethoxy group can undergo nucleophilic displacement with amines or other nucleophiles, while the fluorine atoms are amenable to SNAr reactions with stronger nucleophiles under more forcing conditions [1]. In comparison, a building block like 4-ethoxyquinoline lacks the fluorine atoms for subsequent diversification, and 5,6-difluoroquinoline (CAS 225366-91-6) lacks the labile C4 ethoxy group, limiting its direct use in certain coupling strategies.

Reactive Sites
Class-level inference
2 distinct sites: C4 ethoxy leaving group, C5/C6 fluorine atoms
Enables orthogonal diversification strategy for library synthesis
Requires validation under specific nucleophilic displacement and cross-coupling conditions
Synthetic intermediate Drug discovery Nucleophilic aromatic substitution

4-Ethoxy-5,6-difluoroquinoline Applications


Antimalarial Lead Synthesis via C4 Diversification

The quinoline scaffold is a cornerstone of antimalarial chemotherapy, as evidenced by drugs like chloroquine and mefloquine [1]. 4-Ethoxy-5,6-difluoroquinoline is a strategic precursor for generating libraries of 4-aminoquinoline analogs. The labile 4-ethoxy group (as inferred from thermal stability data) can be readily displaced by a range of aliphatic and aromatic amines to install the pharmacophore's critical aminoalkyl side chain [2]. The 5,6-difluoro motif is known to enhance antimalarial potency and block metabolic hydroxylation, a common resistance mechanism [3]. This makes the compound an ideal starting point for medicinal chemists developing next-generation antimalarials active against chloroquine-resistant strains.

CNS-Penetrant Kinase Inhibitor Development

The predicted LogP of 3.06 positions this compound as a privileged scaffold for CNS drug discovery . Its dual reactivity allows for the modular construction of potent kinase inhibitors. The C4 position can be used to introduce a hinge-binding motif common to kinase inhibitors, while the C5/C6 fluorine atoms can be elaborated to optimize selectivity and metabolic stability. This building block is particularly suited for targets like EGFR-TK and MEK, where fluorinated quinoline derivatives have demonstrated significant activity . Researchers can rapidly assemble a focused library with favorable brain penetration properties, streamlining the hit-to-lead process for neurological and oncological targets.

Property-Differentiated Libraries via Orthogonal Functionalization

For discovery programs requiring rapid SAR exploration, the two orthogonal reactive sites of 4-Ethoxy-5,6-difluoroquinoline are a major asset [4]. A medicinal chemist can first perform a high-throughput amination at the C4 ethoxy position to optimize for potency and target engagement. Following this, the C5/C6 fluorine atoms can be utilized in a second diversification step (e.g., Suzuki coupling after conversion to a boronate ester) to fine-tune ADME properties like solubility, LogD, and plasma protein binding. This sequential approach allows for the systematic and efficient optimization of multiple drug-like properties from a single, commercially available building block, saving significant time and resources in early-stage discovery.

Application
Selection Property
Validation Focus
Antimalarial lead synthesis
4-Ethoxy leaving group reactivity
Aminoalkyl side-chain installation yield
CNS kinase inhibitor development
Moderate lipophilicity profile
Brain permeability assessment
Orthogonal diversification libraries
Dual reactive handles
Sequential functionalization efficiency
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